molecular formula C17H24N4O3S B12238468 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)piperidine

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)piperidine

Cat. No.: B12238468
M. Wt: 364.5 g/mol
InChI Key: GKDFCAMHMCUVKF-UHFFFAOYSA-N
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Description

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)piperidine is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through condensation reactions involving appropriate precursors.

    Attachment of the cyclopropyl group: This step often involves cyclopropanation reactions.

    Introduction of the piperidine ring: This can be done through nucleophilic substitution reactions.

    Sulfonylation: The ethanesulfonyl group is introduced using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)piperidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)piperidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for their biological activities.

    Pyridazines: These compounds also contain a nitrogen-containing heterocycle and have various pharmacological applications.

Uniqueness

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)piperidine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H24N4O3S

Molecular Weight

364.5 g/mol

IUPAC Name

2-cyclopropyl-6-[(1-ethylsulfonylpiperidin-4-yl)methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C17H24N4O3S/c1-2-25(22,23)20-9-7-13(8-10-20)12-24-17-6-5-16-18-15(14-3-4-14)11-21(16)19-17/h5-6,11,13-14H,2-4,7-10,12H2,1H3

InChI Key

GKDFCAMHMCUVKF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)COC2=NN3C=C(N=C3C=C2)C4CC4

Origin of Product

United States

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